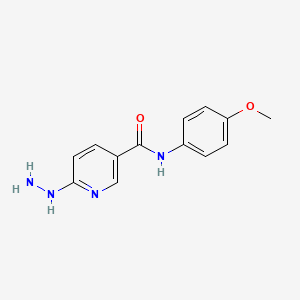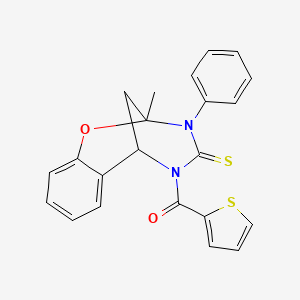
6-hydrazinyl-N-(4-methoxyphenyl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-hydrazinyl-N-(4-methoxyphenyl)pyridine-3-carboxamide is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a hydrazinyl group at the 6th position, a methoxyphenyl group at the N-position, and a carboxamide group at the 3rd position of the pyridine ring. Pyridine derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydrazinyl-N-(4-methoxyphenyl)pyridine-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the key starting materials, which include 4-methoxyaniline, pyridine-3-carboxylic acid, and hydrazine hydrate.
Formation of Intermediate: The first step involves the reaction of 4-methoxyaniline with pyridine-3-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the intermediate N-(4-methoxyphenyl)pyridine-3-carboxamide.
Hydrazinylation: The intermediate is then treated with hydrazine hydrate under reflux conditions to introduce the hydrazinyl group at the 6th position, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-hydrazinyl-N-(4-methoxyphenyl)pyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form the corresponding azo or azoxy derivatives.
Reduction: The compound can be reduced to form the corresponding hydrazine or amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under mild conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazine or amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-hydrazinyl-N-(4-methoxyphenyl)pyridine-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as an antibacterial and anticancer agent. Its ability to inhibit specific enzymes and proteins makes it a candidate for drug development.
Biology: The compound is used in biochemical assays to study enzyme kinetics and protein interactions.
Material Science: Pyridine derivatives are used in the synthesis of coordination polymers and metal-organic frameworks (MOFs) due to their ability to coordinate with metal ions.
Agriculture: The compound is explored for its potential use as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism of action of 6-hydrazinyl-N-(4-methoxyphenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and proteins. The hydrazinyl group can form covalent bonds with the active sites of enzymes, leading to inhibition of their activity. Additionally, the compound can interact with DNA and RNA, affecting their replication and transcription processes. The methoxyphenyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
6-hydrazinyl-N-(4-methoxyphenyl)pyridine-3-sulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide group.
6-hydrazinyl-N-(4-methoxyphenyl)pyridine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
6-hydrazinyl-N-(4-methoxyphenyl)pyridine-3-amine: Similar structure but with an amine group instead of a carboxamide group.
Uniqueness
6-hydrazinyl-N-(4-methoxyphenyl)pyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydrazinyl group allows for versatile chemical modifications, while the methoxyphenyl group enhances its biological activity and cell permeability. This combination makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C13H14N4O2 |
|---|---|
Molecular Weight |
258.28 g/mol |
IUPAC Name |
6-hydrazinyl-N-(4-methoxyphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C13H14N4O2/c1-19-11-5-3-10(4-6-11)16-13(18)9-2-7-12(17-14)15-8-9/h2-8H,14H2,1H3,(H,15,17)(H,16,18) |
InChI Key |
GTYCKEWMQBFGNA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chlorophenethyl)-3-(1-(2-((2-fluorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B11443106.png)
![N-(2-ethyl-6-methylphenyl)-2-(thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B11443107.png)
![Methyl 4-{[2-(butylcarbamothioyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL]methoxy}benzoate](/img/structure/B11443115.png)
![N-(3,4-dimethylphenyl)-6-[4-(morpholin-4-yl)phenyl]imidazo[2,1-b][1,3]thiazol-5-amine](/img/structure/B11443116.png)
![N-(4-ethoxyphenyl)-3-methyl[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B11443120.png)
![9-(4-Chlorophenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol](/img/structure/B11443121.png)
![7-chloro-3-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B11443122.png)
![N-(2-chlorobenzyl)-1-(4-oxo-4H-thieno[3,2-d][1,3]thiazin-2-yl)piperidine-3-carboxamide](/img/structure/B11443134.png)
![6-Benzyl-3-{[3-(trifluoromethyl)phenyl]amino}-1,2,4-triazin-5-ol](/img/structure/B11443137.png)

![N-cycloheptyl-1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11443145.png)
![Ethyl 6-[(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)sulfanyl]-4-(2-chlorophenyl)-5-cyano-2-phenyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11443160.png)
![Methyl 4-({2-[(4-bromophenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate](/img/structure/B11443164.png)
![3-[2,4-dioxo-1-{2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-methoxybenzyl)propanamide](/img/structure/B11443179.png)
